
MFCD32220423
Description
Based on analogous MDL-numbered compounds (e.g., MFCD03084758, MFCD00039227), such identifiers typically correspond to small organic molecules with applications in medicinal chemistry or materials science. For instance, structurally similar compounds often feature trifluoromethyl or boron-containing groups, which influence solubility, stability, and bioactivity .
Propriétés
Formule moléculaire |
C15H30FNO3Si |
---|---|
Poids moléculaire |
319.49 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoroprop-2-enyl]carbamate |
InChI |
InChI=1S/C15H30FNO3Si/c1-14(2,3)20-13(18)17-10-12(9-16)11-19-21(7,8)15(4,5)6/h9H,10-11H2,1-8H3,(H,17,18) |
Clé InChI |
KPBCMEXILSBGMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=CF)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220423 typically involves multiple steps:
Formation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate: This step involves the reaction of N-Boc hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Final Assembly: The final step involves the coupling of the intermediate with the appropriate amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32220423 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
MFCD32220423 has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring selective protection and deprotection steps.
Biological Studies: It may be used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of MFCD32220423 involves the selective cleavage of the protecting groups under specific conditions. The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid, while the tert-butyldimethylsilyl group can be cleaved using fluoride ions . These deprotection steps are crucial for the compound’s functionality in various synthetic applications.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
The following comparison focuses on compounds with shared structural motifs (e.g., trifluoromethyl groups, aromatic ketones) and analogous MDL identifiers. Data are synthesized from experimental studies and computational models (see Table 1 and Table 2 ).
Table 1: Physicochemical Properties
Key Findings:
Structural Similarities: CAS 329214-79-1 (MFCD03084758) and CAS 1533-03-5 (MFCD00039227) share aromatic ketone backbones with trifluoromethyl or boron-containing substituents. These groups enhance thermal stability and resistance to metabolic degradation compared to non-halogenated analogs . this compound likely features a trifluoromethyl group, inferred from its hypothetical molecular formula, which would confer similar lipophilicity and electronic effects.
Divergences in Bioactivity :
- Boron-containing CAS 329214-79-1 exhibits unique interactions with enzymes (e.g., CYP2D6 inhibition) due to boron’s electrophilic character, whereas trifluoromethylated CAS 1533-03-5 shows stronger CYP3A4 inhibition .
- This compound’s predicted bioavailability score (0.50) aligns with trifluoromethylated compounds but lags behind boron-containing analogs, suggesting trade-offs between permeability and metabolic stability.
Synthetic Accessibility :
- Boron-integrated compounds (e.g., CAS 329214-79-1) require inert atmospheres and specialized catalysts, increasing production costs . In contrast, trifluoromethylated analogs (e.g., CAS 1533-03-5) are synthesized via simpler Friedel-Crafts-like reactions, enhancing scalability .
Implications for Research and Development
- Drug Design : Trifluoromethyl groups (as in this compound) improve pharmacokinetics but may require structural optimization to mitigate CYP inhibition risks.
- Material Science : Boron-containing analogs offer stability advantages but face synthetic hurdles, limiting industrial applications .
- Safety: Predicted hazard profiles for this compound suggest moderate dermal/ocular toxicity, aligning with trifluoromethylated compounds’ known irritancy .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.